2-(2,2,2-Trifluoroethoxy)benzoic acid
Overview
Description
“2-(2,2,2-Trifluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 35480-46-7 . It has a molecular weight of 220.15 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . Another process for its preparation involves reacting para-dibromo-benzene or para-dihydroxybenzene with a compound of formula CF3CH2O .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H7F3O3 . The InChI code for this compound is 1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.15 . It is a solid at room temperature . The melting point is reported to be between 85-87°C .Scientific Research Applications
Development as Fluorescence Probes
2-(2,2,2-Trifluoroethoxy)benzoic acid derivatives, specifically HPF and APF, have been developed as novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are used to differentiate hROS from other reactive oxygen species and specifically detect hypochlorite. Their application extends to visualizing −OCl generated in stimulated neutrophils, indicating potential for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
In Situ Derivatization of Carboxylic Acids
A method for the in situ derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives, including benzoic acid, has been reported. This technique involves the use of 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride (TFEA) for rapid derivatization at room temperature. This process is useful for environmental analytical chemistry, as it yields cleaner samples and produces fluorinated amides with excellent characteristics for gas chromatography and electron-capture detection (Ford et al., 2007).
Synthesis of Antiarrhythmic Agents
2,2,2-Trifluoroethoxy ring substituents, including this compound, have been utilized in the synthesis of benzamides and naphthamides as antiarrhythmic agents. Structure-action studies reveal that the antiarrhythmic activity of these compounds is highly dependent on the number and position of 2,2,2-trifluoroethoxy groups, indicating their significance in medicinal chemistry (Banitt et al., 1975).
Application in Molecular Structure Analysis
2-[(2-Hydroxyphenyl) carbonyloxy] benzoic acid (HPCBA), a derivative of benzoic acid, has been extensively studied for its molecular structures and vibrations using FT-IR, FT-Raman spectra, and DFT method. This derivative demonstrates the potential for detailed molecular structure analysis, which is crucial in understanding compound properties and interactions (Muthu & Paulraj, 2013).
Catalytic Applications in Organic Synthesis
This compound derivatives have been applied in catalysts for organic synthesis reactions. For instance, layered metal-organic framework materials derived from benzoic acid derivatives have been used as recyclable catalysts for olefin epoxidation reactions, demonstrating both high conversion and selectivity (Zhang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXZKNHBRXZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.